

# developing analytical standards for 4-phenylazepane

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## Compound of Interest

Compound Name: 4-Phenylazepane

CAS No.: 73252-01-4

Cat. No.: B3023610

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An authoritative guide to the rigorous, multi-technique approach required for establishing a robust analytical standard for the novel pharmaceutical building block, **4-phenylazepane**. This document provides detailed methodologies, from initial structural confirmation to the development of validated quantitative assays, designed for researchers in pharmaceutical development and quality control.

## Introduction

**4-Phenylazepane** is a heterocyclic scaffold of significant interest in medicinal chemistry. As a saturated seven-membered azepane ring bearing a phenyl substituent, it serves as a crucial building block for synthesizing a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its core structure is found in a series of opioid analgesics, including Ethoheptazine and Meptazinol.[3] The therapeutic potential of azepane-based compounds is extensive, with over 20 FDA-approved drugs used to treat a range of diseases. [4]

Given its role as a key starting material or intermediate in drug synthesis, the development of a well-characterized, high-purity analytical standard for **4-phenylazepane** is paramount. A robust analytical standard is the cornerstone of quality control, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). This application note details a comprehensive, self-validating framework for the development and qualification of such a

standard, adhering to the principles outlined by the International Council for Harmonisation (ICH).<sup>[5][6]</sup>

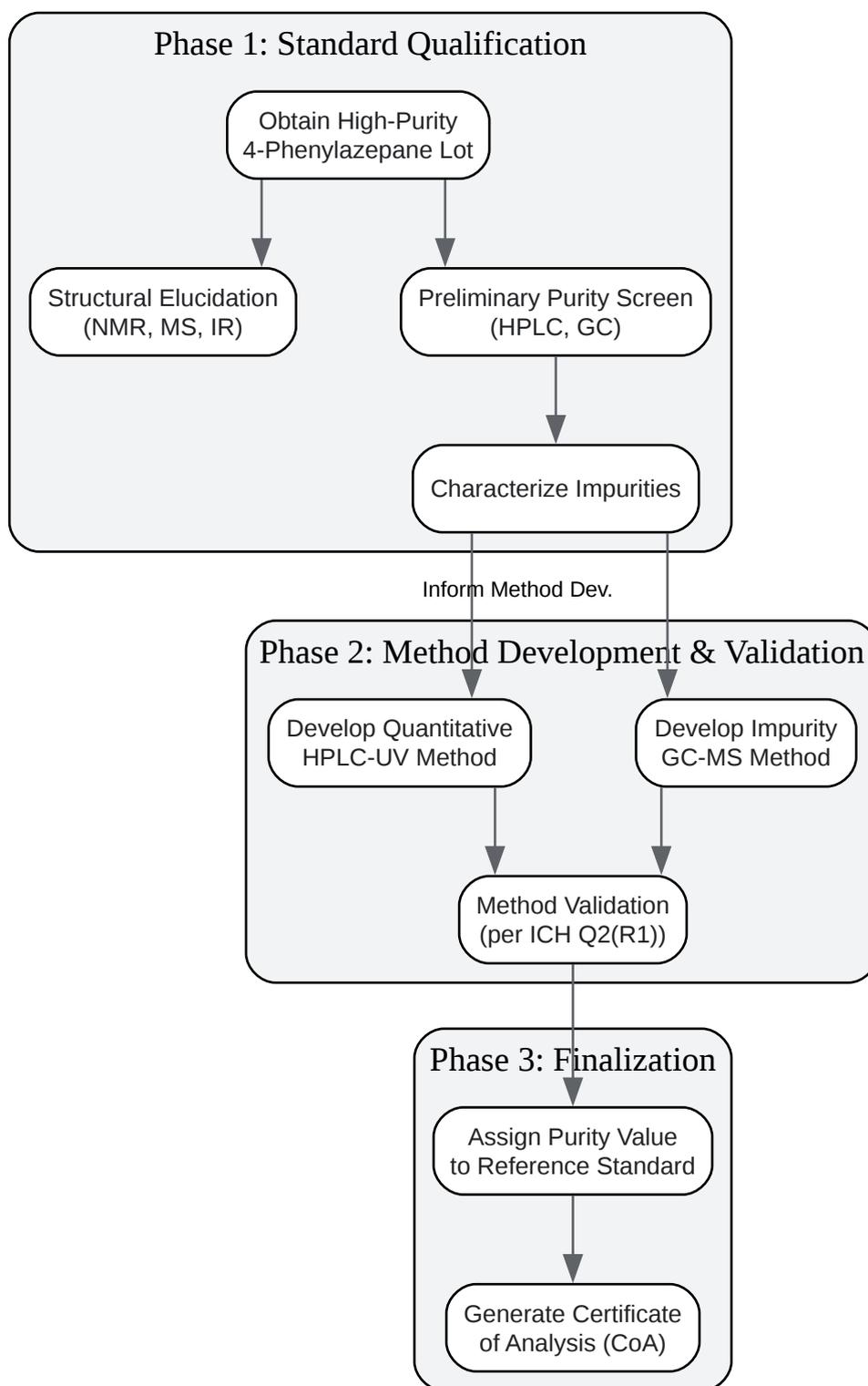
## Physicochemical Properties of 4-Phenylazepane

A foundational understanding of the molecule's properties is the first step in developing analytical methods.

Property	Value	Source
CAS Number	73252-01-4	[2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N	[3]
Molecular Weight	175.27 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	279.3 °C at 760 mmHg (Calculated)	[7]
Density	0.95 g/cm <sup>3</sup> (Calculated)	[7]
logP	2.4 (Computed)	[2]

## Overall Workflow for Analytical Standard Development

The establishment of an analytical standard is a multi-step, iterative process. It begins with the unambiguous confirmation of the chemical structure and proceeds through purity determination and the development of quantitative methods. This workflow ensures that the reference material is suitable for its intended purpose, such as qualifying working standards or validating routine analytical methods.



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Caption: Workflow for **4-Phenylazepane** Analytical Standard Development.

## Part 1: Reference Standard Qualification & Structural Elucidation

The primary objective is to unequivocally confirm the identity of the candidate material and assess its initial purity. This involves a suite of orthogonal analytical techniques, where each method provides a different, complementary piece of information, thereby building a trustworthy and comprehensive profile of the standard.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation of organic molecules.  $^1\text{H}$  NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while  $^{13}\text{C}$  NMR provides analogous information for carbon atoms. Together, they create a unique fingerprint of the **4-phenylazepane** structure.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis

- Sample Preparation: Accurately weigh ~10 mg of **4-phenylazepane** and dissolve it in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 20 ppm
  - Acquisition Time: 3.28 s
  - Relaxation Delay (d1): 5.0 s
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: zgpg30 (power-gated decoupling)

- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay (d1): 2.0 s
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.
- Interpretation: Correlate the observed chemical shifts, multiplicities, and integration values with the expected structure of **4-phenylazepane**.

## Expected Results:

$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm)	Multiplicity	Integration	Assignment
Phenyl-H	7.35 - 7.15	m	5H	Ar-H
Azepane-CH	3.10 - 2.80	m	5H	H2, H7, H4
Azepane-NH	1.95	br s	1H	NH
Azepane- $\text{CH}_2$	1.85 - 1.60	m	6H	H3, H5, H6

$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm)	Assignment
Phenyl-C (Quaternary)	145.5	Ar-C
Phenyl-CH	128.6, 126.8, 126.2	Ar-CH
Azepane- $\text{CH}_2$	49.5, 36.1	C2/C7, C3/C5
Azepane-CH	44.2	C4
Azepane- $\text{CH}_2$	28.0	C6

## Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little ambiguity.

Protocol: ESI-HRMS Analysis

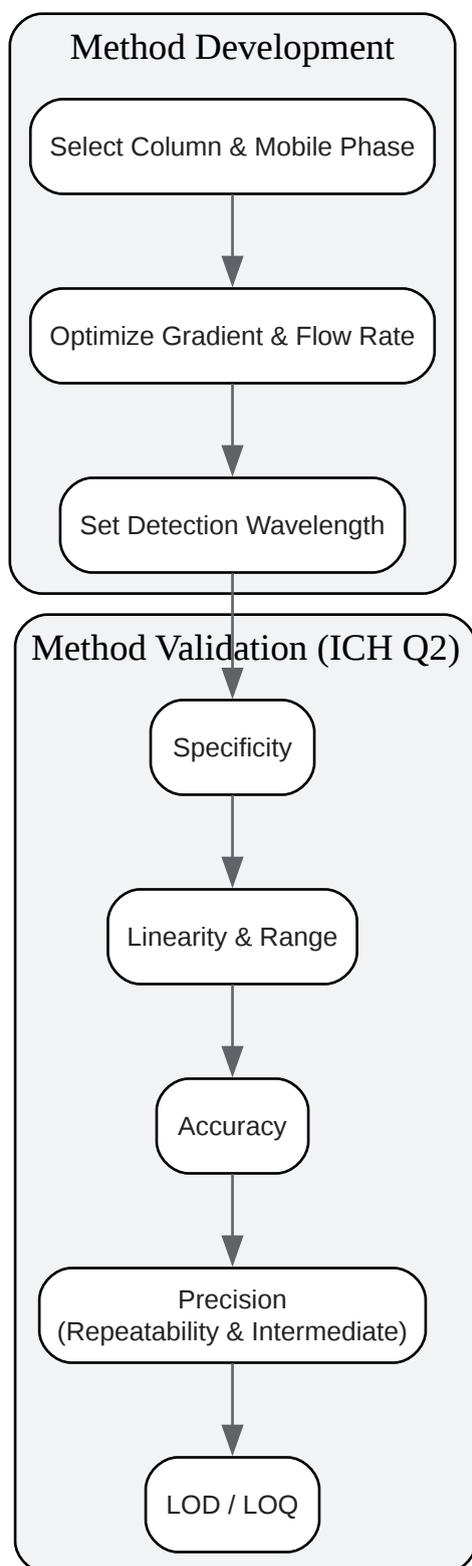
- **Sample Preparation:** Prepare a 1 mg/mL solution of **4-phenylazepane** in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.
- **Instrumentation:** Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Acquisition Parameters:**
  - Ionization Mode: Positive ESI
  - Capillary Voltage: 3.5 kV
  - Sampling Cone: 30 V
  - Source Temperature: 120 °C
  - Mass Range: 50-500 m/z
  - Acquisition Mode: TOF MS (High Resolution)
- **Data Analysis:** Identify the protonated molecular ion  $[M+H]^+$ . Calculate the theoretical exact mass of  $C_{12}H_{18}N^+$  and compare it to the measured mass. The mass error should be less than 5 ppm.

Expected Results:

Parameter	Value
Theoretical [M+H] <sup>+</sup> (C <sub>12</sub> H <sub>18</sub> N <sup>+</sup> )	176.1434
Measured [M+H] <sup>+</sup>	176.1431
Mass Error	-1.7 ppm

## Part 2: Chromatographic Purity and Quantitative Assay Development

Chromatographic methods are essential for separating the main compound from any impurities, allowing for accurate purity assessment and quantification.



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Caption: HPLC Method Development and Validation Workflow.

## High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC with UV detection is a robust and widely used technique for purity determination and quantitative analysis of organic molecules containing a chromophore (the phenyl group in this case). The method separates compounds based on their affinity for the stationary and mobile phases.

Protocol: Quantitative HPLC-UV Purity Assay

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 3.5  $\mu$ m particle size
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient:
    - 0-2 min: 10% B
    - 2-15 min: 10% to 90% B
    - 15-17 min: 90% B
    - 17-18 min: 90% to 10% B
    - 18-25 min: 10% B
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection Wavelength: 254 nm
  - Injection Volume: 10  $\mu$ L

- Sample Preparation:
  - Standard: Accurately weigh ~25 mg of the **4-phenylazepane** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water to obtain a 1.0 mg/mL stock solution.
  - Sample: Prepare the sample to be tested at the same concentration.
- Analysis & Calculation: Inject the standard and sample solutions. Determine the purity by area percent calculation, assuming all impurities have the same response factor as the main peak.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

#### Validation Summary:

A full method validation should be performed according to ICH Q2(R1) guidelines.[8]

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	Peak is pure and free from interference	Peak purity index > 0.999
Linearity	Correlation coefficient ( $r^2$ ) $\geq$ 0.999	$r^2 = 0.9998$
Range	80-120% of nominal concentration	0.8 - 1.2 mg/mL
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (RSD)	Repeatability: $\leq$ 1.0%; Intermediate: $\leq$ 2.0%	0.4% (Repeatability), 1.1% (Intermediate)
Limit of Quantitation (LOQ)	S/N $\geq$ 10	0.05 $\mu$ g/mL

## Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from synthesis or starting

materials. The mass spectrometer provides definitive identification of separated impurities.[9]

#### Protocol: Residual Solvents and Volatile Impurities

- Instrumentation: GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
- Chromatographic Conditions:
  - Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4  $\mu$ m film thickness
  - Carrier Gas: Helium, constant flow at 1.2 mL/min
  - Inlet Temperature: 250 °C
  - Injection Mode: Split (20:1)
  - Oven Program:
    - Initial: 40 °C, hold for 5 min
    - Ramp: 10 °C/min to 240 °C
    - Hold: 5 min at 240 °C
  - MS Transfer Line: 250 °C
  - MS Ion Source: 230 °C
  - MS Mode: Electron Ionization (EI) at 70 eV, Scan range 35-400 amu
- Sample Preparation: Accurately weigh ~100 mg of **4-phenylazepane** into a 10 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO).
- Analysis: Perform headspace injection. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a calibrated standard for any identified impurities.

## Conclusion

The development of a robust analytical standard for a pharmaceutical intermediate like **4-phenylazepane** is a critical, multi-faceted process that underpins drug quality and safety. The protocols detailed in this application note provide a comprehensive framework for this task. By combining orthogonal techniques—NMR and MS for structural confirmation, and HPLC and GC for purity assessment—a self-validating system is created. This ensures the generation of a well-characterized reference standard with a clearly defined identity, purity, and impurity profile, suitable for its intended use in a regulated drug development environment.

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